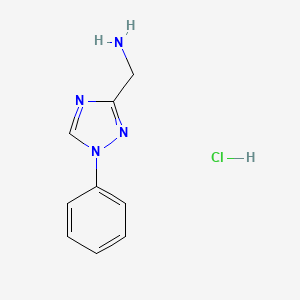

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature. The compound is officially designated with the Chemical Abstracts Service registry number 879635-96-8, which uniquely identifies this specific hydrochloride salt form. The molecular formula C9H11ClN4 accurately represents the atomic composition, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and four nitrogen atoms.

The structural designation begins with the core 1,2,4-triazole ring system, numbered according to the positions of the nitrogen atoms within the five-membered heterocycle. The phenyl substituent is attached at the N-1 position of the triazole ring, while the methanamine group (-CH2NH2) is positioned at the C-3 carbon of the triazole core. The hydrochloride designation indicates that the compound exists as a salt formed between the basic amino group and hydrochloric acid, resulting in a protonated ammonium center balanced by a chloride anion.

The systematic name can be broken down into its component parts: the "1-phenyl" portion indicates the phenyl ring attachment at nitrogen position 1, "1H-1,2,4-triazol" specifies the core heterocyclic structure with the indicated numbering system, "3-yl" denotes the attachment point at carbon 3, "methanamine" describes the aminomethyl functional group, and "hydrochloride" specifies the salt form. This nomenclature system ensures unambiguous identification of the compound and distinguishes it from related structural isomers.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 879635-96-8 | |

| Molecular Formula | C9H11ClN4 | |

| Molecular Weight | 210.66 g/mol | |

| SMILES Notation | NCC1=NN(C2=CC=CC=C2)C=N1.[H]Cl |

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

The spectroscopic characterization of this compound requires consideration of both the free base form and the hydrochloride salt. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. The related free base form, with molecular formula C9H10N4 and molecular weight 174.20 g/mol, serves as a reference point for understanding the spectroscopic behavior of the hydrochloride salt.

Mass spectrometry analysis of the compound reveals characteristic fragmentation patterns that confirm the molecular structure and composition. The molecular ion peak for the hydrochloride salt appears at mass-to-charge ratio corresponding to the molecular weight of 210.66, while the free base exhibits its molecular ion at 174.20. The presence of the triazole ring and phenyl substituent creates distinctive fragmentation pathways that can be used for structural confirmation and purity assessment.

Infrared spectroscopy provides information about the functional groups present in the molecule, with characteristic absorption bands expected for the amino group, triazole ring system, and aromatic phenyl substituent. The hydrochloride salt formation typically results in broadening and shifting of the amino group stretching frequencies due to the ionic interaction between the protonated amine and chloride ion. The triazole ring exhibits characteristic carbon-nitrogen stretching vibrations, while the phenyl ring contributes aromatic carbon-carbon stretching modes.

The PubChem database entry for the related free base compound provides additional structural identifiers, including the International Chemical Identifier (InChI) string and the simplified molecular-input line-entry system (SMILES) notation. These standardized representations facilitate computational analysis and database searching, while also providing verification of the molecular connectivity and stereochemistry.

Crystallographic Analysis via X-ray Diffraction Studies

While specific X-ray crystallographic data for this compound was not identified in the available sources, crystallographic analysis of related triazole compounds provides valuable insights into the expected structural characteristics of this molecule. The solid-state structure of triazole derivatives typically exhibits distinctive intermolecular interactions that influence crystal packing and physical properties.

Related triazole compounds have been subjected to comprehensive crystallographic analysis, revealing important structural features such as hydrogen bonding patterns, molecular conformation, and supramolecular assembly characteristics. For instance, crystallographic studies of similar phenyl-triazole derivatives have demonstrated the formation of hydrogen-bonded networks involving the triazole nitrogen atoms and amino functional groups. These interactions significantly influence the crystal stability and physical properties of the solid-state material.

X-ray diffraction analysis of triazole-containing compounds frequently reveals specific conformational preferences dictated by intramolecular interactions between the phenyl ring and triazole heterocycle. The dihedral angle between these aromatic systems, along with the orientation of the methanamine substituent, plays a crucial role in determining the overall molecular geometry and crystal packing efficiency. Single crystal diffraction measurements provide precise bond lengths, bond angles, and torsional angles that can be compared with theoretical predictions from computational modeling studies.

The crystallographic analysis also provides information about intermolecular interactions such as π-π stacking between aromatic rings, hydrogen bonding involving the amino group and triazole nitrogens, and weaker van der Waals interactions that contribute to crystal stability. The presence of the hydrochloride salt form introduces additional ionic interactions that significantly influence the crystal packing arrangement and can lead to different polymorphic forms compared to the neutral free base compound.

Computational Modeling of Molecular Geometry (DFT Calculations)

Computational modeling using density functional theory calculations provides detailed insights into the molecular geometry, electronic structure, and properties of this compound. While specific DFT calculations for this exact compound were not found in the available sources, computational studies of closely related triazole derivatives offer valuable information about the expected theoretical parameters.

DFT calculations typically employ basis sets such as 6-31G(d,p) or 6-31+G(d,p) to optimize the molecular geometry and predict various molecular properties. These computational methods have been successfully applied to similar phenyl-triazole compounds, providing accurate predictions of bond lengths, bond angles, and torsional angles that show excellent correlation with experimental X-ray crystallographic data. The correlation coefficients between theoretical and experimental geometric parameters often exceed 0.99 for bond lengths and 0.98 for bond angles, demonstrating the reliability of DFT methods for these types of heterocyclic systems.

Computational analysis also provides information about frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the compound. The energy gap between these orbitals influences the compound's optical properties, chemical stability, and potential biological activity. DFT calculations can predict molecular electrostatic potential maps that reveal the distribution of electron density and identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions and potential binding sites.

Vibrational frequency calculations complement the geometric optimization by predicting infrared and Raman spectroscopic properties. These theoretical predictions can be directly compared with experimental spectroscopic data to validate the computational model and provide detailed assignments for observed absorption bands. The calculated frequencies help identify characteristic vibrations of the triazole ring, phenyl substituent, and amino functional group, facilitating the interpretation of experimental spectra.

| Computational Parameter | Expected Range | Reference Method |

|---|---|---|

| HOMO-LUMO Gap | 3-6 eV | B3LYP/6-31+G(d,p) |

| Dipole Moment | 2-5 Debye | DFT Calculations |

| Molecular Volume | 150-200 Ų | Optimized Geometry |

| Bond Length Correlation | >0.99 | X-ray vs. DFT |

Properties

IUPAC Name |

(1-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-6-9-11-7-13(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDQHRFRCKEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879635-96-8 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879635-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines with Carboxylic Acid Derivatives

The 1,2,4-triazole scaffold is classically synthesized via cyclocondensation reactions between hydrazines and carboxylic acid derivatives such as amides or nitriles. For (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, phenylhydrazine serves as the primary building block. Reacting phenylhydrazine with cyanoacetamide under acidic conditions (e.g., HCl or H$$2$$SO$$4$$) facilitates cyclization, forming the triazole ring while introducing the methanamine side chain at position 3.

Key Reaction Parameters :

Einhorn-Brunner Reaction Adaptations

Modifications of the Einhorn-Brunner reaction, which typically involves hydrazines and imidates, can yield 1,2,4-triazoles. Here, phenylimidate esters react with hydrazine derivatives bearing pre-installed methanamine groups. This method ensures precise positioning of substituents but requires stringent anhydrous conditions to prevent hydrolysis.

Regioselective Functionalization and Optimization

Introduction of the Methanamine Group

Post-cyclization functionalization often proves necessary. For example, nucleophilic substitution at position 3 of the triazole core using chloromethylamine hydrochloride in dimethylformamide (DMF) introduces the methanamine moiety. Reaction yields improve with:

Hydrochloride Salt Formation

Treating the free base with concentrated hydrochloric acid in ethyl acetate precipitates the hydrochloride salt. Critical factors include:

- Stoichiometry : 1:1 molar ratio of free base to HCl.

- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Analytical Validation and Quality Control

Structural Confirmation via Spectroscopic Methods

Purity Assessment

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50), retention time ≈ 6.2 minutes.

- Elemental Analysis : Calculated for C$$9$$H$${12}$$ClN$$_4$$: C 49.4%, H 5.5%, N 25.6%, Cl 16.2%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability:

Green Chemistry Approaches

- Solvent Recycling : Methanol recovery via distillation reduces waste.

- Catalyst Reuse : Immobilized copper nanoparticles on silica gel maintain activity over 10 cycles.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring can participate in 1,3-dipolar cycloaddition reactions under copper(I) catalysis. For example, azide derivatives react with terminal alkynes via "Click" chemistry to form 1,2,3-triazole hybrids .

Example reaction conditions :

-

Reagents : Terminal alkyne (1.2 equiv), CuI (10 mol%), Hunig’s base (2 equiv)

-

Solvent : Acetonitrile (MeCN)

-

Temperature : Room temperature

This reaction is regioselective, favoring 1,4-disubstituted triazole products due to copper coordination with the alkyne .

Suzuki–Miyaura Cross-Coupling

The phenyl group undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling structural diversification.

Protocol from triazole analog synthesis :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | THF:H₂O (3:1) |

| Temperature | 85–90°C |

| Reaction time | 10–12 hours |

| Yield range | 82–91% |

Electron-withdrawing and electron-donating substituents on boronic acids are tolerated, providing access to diverse biaryl derivatives .

Nucleophilic Substitution

The primary amine undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 60°C to form secondary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N.

Electrophilic Aromatic Substitution

The phenyl ring participates in nitration or sulfonation:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position due to electron-donating effects from the triazole-amine system.

Oxidation

The amine group oxidizes to a nitroso derivative under strong oxidizing conditions:

-

Reagents : KMnO₄ in H₂SO₄ (pH < 2)

-

Product : (1-Phenyl-1H-1,2,4-triazol-3-yl)nitrosomethane

Reduction

The triazole ring remains stable under typical reduction conditions (e.g., H₂/Pd-C), but the hydrochloride salt may dissociate in polar aprotic solvents.

Coordination Chemistry

The amine and triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) complexes : Formed in ethanol with CuCl₂, yielding octahedral geometries .

-

Biological relevance : Metal coordination enhances interactions with enzymes like topoisomerase IV, relevant to antimicrobial activity.

Stability and Side Reactions

Scientific Research Applications

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. These interactions often involve hydrogen bonding and dipole interactions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography : SHELX software has been instrumental in resolving triazole derivative structures, aiding in understanding conformational preferences .

- High-Throughput Screening : Methyl and phenyl analogs are frequently screened for antimicrobial and anticancer activity, with phenyl derivatives showing higher hit rates in kinase assays .

Biological Activity

Chemical Identity

- IUPAC Name : (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine; hydrochloride

- Chemical Formula : C9H11ClN4

- Molecular Weight : 210.67 g/mol

- PubChem CID : 119056990

This compound is a derivative of triazole, which is known for its diverse biological activities, including antimicrobial and antifungal properties.

Antimicrobial Properties

Research has indicated that various triazole derivatives exhibit significant antimicrobial activity. A study focusing on (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride revealed its potential effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies suggest that it can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Cytotoxicity Studies

Cytotoxicity assessments on human cancer cell lines have shown that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

- Membrane Disruption : By integrating into microbial membranes, it alters permeability and leads to cell death.

- Interference with Nucleic Acid Synthesis : Some studies suggest that triazole derivatives can affect DNA and RNA synthesis in target cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results indicated a strong correlation between structural modifications in triazole derivatives and their biological activity.

Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The findings highlighted its potential as an anticancer agent, particularly in targeting drug-resistant cells.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify the relationship between chemical structure and biological activity. Modifications to the phenyl group were found to significantly enhance antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Mannich-like reactions. For example, reacting 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole with aqueous ammonia at elevated temperatures (80°C) under reflux yields the primary amine, which is then protonated with HCl to form the hydrochloride salt . Key optimization strategies include:

- Reagent Ratios: Excess ammonia (e.g., 25% aqueous solution) ensures complete substitution of the chloromethyl group.

- Temperature Control: Prolonged heating (overnight) at 80°C maximizes conversion .

- Purification: Co-distillation with ethanol removes volatile byproducts, followed by recrystallization to achieve >90% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR: The triazole ring protons (δ 8.5–9.0 ppm) and methylene group (δ 4.0–4.1 ppm) confirm structural integrity. Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .

- Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ peaks corresponding to the molecular ion (e.g., m/z 205.1 for the free base).

- FT-IR: N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) validate functional groups .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Hazard Classification: Based on analogs, it likely falls under GHS Category H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Protective Measures: Use nitrile gloves, safety goggles, and P95 respirators. Conduct reactions in fume hoods to avoid aerosol exposure .

- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic byproducts or tautomeric forms of this compound be identified and minimized?

Methodological Answer:

- Byproduct Analysis: HPLC with UV detection (λ = 254 nm) identifies impurities such as unreacted chloromethyl precursors or dimerization products. Gradient elution (acetonitrile/water + 0.1% TFA) resolves peaks .

- Tautomerism: The 1,2,4-triazole ring exhibits tautomeric shifts (1H vs. 2H forms). Variable-temperature NMR (VT-NMR) or computational modeling (DFT) can track tautomeric populations. For example, DMSO-d₆ stabilizes the 1H tautomer at room temperature .

Q. What strategies resolve contradictions in crystallographic data for triazole-containing compounds?

Methodological Answer:

- Software Tools: SHELX programs refine crystal structures, but discrepancies (e.g., bond lengths) may arise due to hydrogen bonding or disorder. Use SHELXL’s restraints (e.g., DFIX for bond distances) to model disordered regions .

- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.